molecular formula C12H13NO2 B15083019 Ethyl 2-cyano-2-phenylpropanoate CAS No. 15601-34-0

Ethyl 2-cyano-2-phenylpropanoate

Cat. No.: B15083019
CAS No.: 15601-34-0
M. Wt: 203.24 g/mol
InChI Key: NMFVEAWKFOQTLE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group (-CN) and a phenyl group (-C6H5) attached to a propanoate backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-phenylpropanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-phenylpropanoate exerts its effects depends on the specific reactions it undergoesThe phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-phenylpropanoate is unique due to the combination of the cyano and ester groups with a phenyl ring. This structure imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-cyano-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFVEAWKFOQTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-34-0
Record name NSC38813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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